![molecular formula C10H11ClO2 B15080960 2-[(4-Chloro-3-methylphenoxy)methyl]oxirane CAS No. 22421-57-4](/img/structure/B15080960.png)
2-[(4-Chloro-3-methylphenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-3-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C10H11ClO2. It is a derivative of oxirane, also known as an epoxide, which contains a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methylphenoxy)methyl]oxirane typically involves the reaction of 4-chloro-3-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chloro-3-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Chloro-3-methylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chloro-3-methylphenoxy)methyl]oxirane involves its interaction with nucleophiles due to the high reactivity of the oxirane ring. The compound can form covalent bonds with various nucleophilic sites in biological molecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Methylphenoxy)methyl]oxirane
- 2-[(3-Methylphenoxy)methyl]oxirane
- Methyl 2-(4-chloro-2-methylphenoxy)acetate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
Uniqueness
2-[(4-Chloro-3-methylphenoxy)methyl]oxirane is unique due to the presence of both a chloro and a methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propiedades
Número CAS |
22421-57-4 |
|---|---|
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
2-[(4-chloro-3-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-8(2-3-10(7)11)12-5-9-6-13-9/h2-4,9H,5-6H2,1H3 |
Clave InChI |
KOAULXNFXYTHCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2CO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080893.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15080896.png)
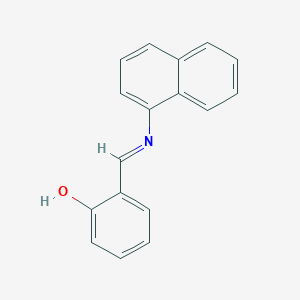
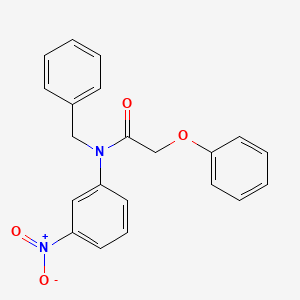
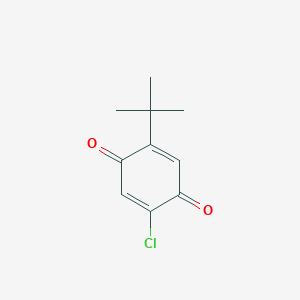
![(4-Nitrophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15080913.png)
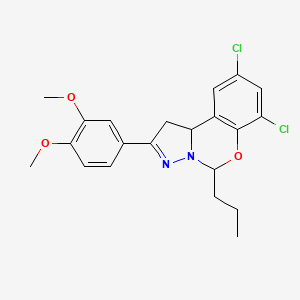
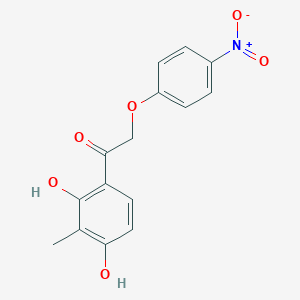
![Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15080933.png)
![2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
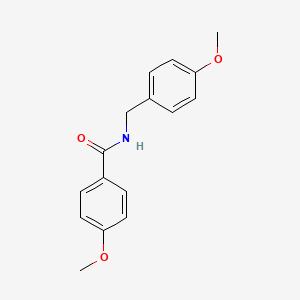
![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-3-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15080958.png)


